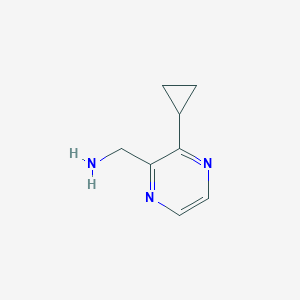![molecular formula C25H28N4O10 B14024859 (2S,3R,4R)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentane-1,2,3,4-tetrayl tetraacetate](/img/structure/B14024859.png)
(2S,3R,4R)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentane-1,2,3,4-tetrayl tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentane-1,2,3,4-tetrayl tetraacetate is a complex organic compound with a unique structure It features a benzo[g]pteridine core, which is a fused heterocyclic system, and multiple acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentane-1,2,3,4-tetrayl tetraacetate typically involves multiple steps:
Formation of the Benzo[g]pteridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[g]pteridine ring system.
Introduction of Dimethyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Pentane-1,2,3,4-tetrayl Tetraacetate Moiety: This step involves the esterification of the pentane-1,2,3,4-tetrayl group with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[g]pteridine core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[g]pteridine core or the acetate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., solvent choice, temperature control).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzo[g]pteridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological assays due to its potential fluorescence properties.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Wirkmechanismus
The mechanism by which (2S,3R,4R)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentane-1,2,3,4-tetrayl tetraacetate exerts its effects depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,4R)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentane-1,2,3,4-tetrayl tetraacetate: shares similarities with other benzo[g]pteridine derivatives, such as:
Uniqueness
- Structural Complexity : The presence of multiple acetate groups and the specific stereochemistry make it unique compared to simpler benzo[g]pteridine derivatives.
- Potential Applications : Its unique structure may confer specific properties that are advantageous in certain applications, such as increased binding affinity in drug development or enhanced stability in materials science.
Eigenschaften
Molekularformel |
C25H28N4O10 |
|---|---|
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
[(2S,3R,4R)-2,3,4-triacetyloxy-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] acetate |
InChI |
InChI=1S/C25H28N4O10/c1-11-7-17-18(8-12(11)2)29(23-21(26-17)24(34)28-25(35)27-23)9-19(37-14(4)31)22(39-16(6)33)20(38-15(5)32)10-36-13(3)30/h7-8,19-20,22H,9-10H2,1-6H3,(H,28,34,35)/t19-,20+,22-/m1/s1 |
InChI-Schlüssel |
VKVDYPHLGLIXAG-RZUBCFFCSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


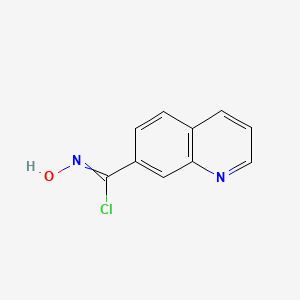
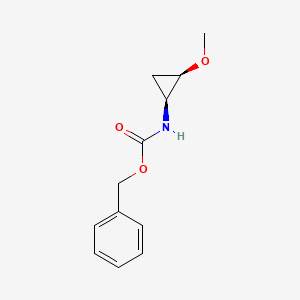
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)

![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
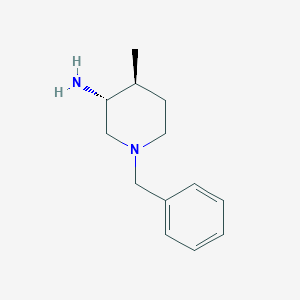
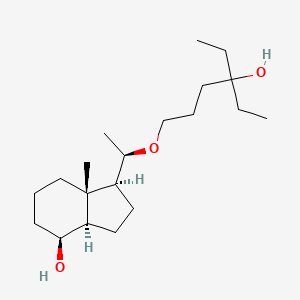
![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)
![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)

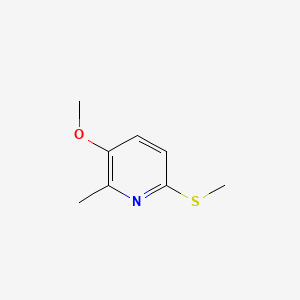
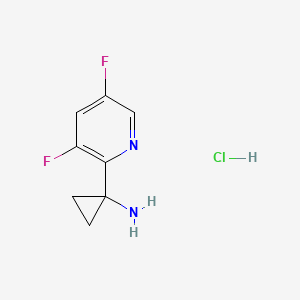
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
